2,2,6,6-Tetramethyloxane

Description

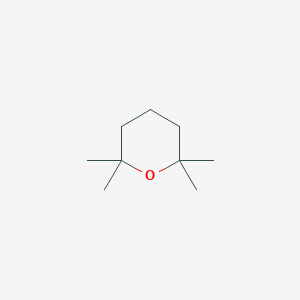

Structure

3D Structure

Properties

CAS No. |

77887-46-8 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2,2,6,6-tetramethyloxane |

InChI |

InChI=1S/C9H18O/c1-8(2)6-5-7-9(3,4)10-8/h5-7H2,1-4H3 |

InChI Key |

XNOGONRNEMKHIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(O1)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,6,6-Tetramethyloxane from 2,6-Dimethyl-2,6-heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,6,6-tetramethyloxane, a promising hindered ether solvent, from 2,6-dimethyl-2,6-heptanediol. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary details to understand and replicate this important transformation.

Introduction

This compound is a valuable cyclic ether that has garnered interest as a sustainable and safer alternative to conventional hydrocarbon solvents in organic synthesis.[1][2] Its hindered nature imparts unique properties beneficial for various chemical reactions. The synthesis of this compound is efficiently achieved through the acid-catalyzed cyclization of 2,6-dimethyl-2,6-heptanediol. This guide details the optimized reaction conditions, experimental protocols, and underlying reaction pathways.

Reaction Pathway and Byproduct Formation

The primary reaction involves the intramolecular dehydration (cyclization) of 2,6-dimethyl-2,6-heptanediol to yield this compound. The reaction is typically catalyzed by an acid. During the process, a key byproduct, 2,6-dimethyl-5-hepten-2-ol, can also be formed through the dehydration of one of the hydroxyl groups.[1] However, it has been observed that this byproduct can further undergo cyclization to form the desired product, suggesting a sequential reaction mechanism.[1]

Optimization of Reaction Conditions

An effective synthesis of this compound hinges on the appropriate selection of a catalyst and optimization of reaction parameters. A screening of various acid catalysts has demonstrated the superior performance of H-β zeolite.[1] The following tables summarize the quantitative data from catalyst screening and optimization of reaction conditions.

Table 1: Catalyst Screening for the Synthesis of this compound

| Catalyst | Catalyst Loading (wt %) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| H-β zeolite | 10 | 100 | 24 | 99 | 90 |

| Sulfuric Acid | 10 (mol %) | Not Specified | Not Specified | Not Specified | 55 |

| Amberlyst-15 | Not Specified | Not Specified | Not Specified | Not Specified | 62 (from 2,6-dimethyl-5-hepten-2-ol) |

| CuBr2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Data sourced from a study by Siril et al., which highlights H-β zeolite as a highly efficient catalyst for this transformation, achieving a 90% yield.[1][2] In contrast, sulfuric acid resulted in a 55% yield.[1]

Table 2: Optimization of H-β Zeolite Loading

| Catalyst Loading (wt %) | Time (h) | Conversion (%) |

| 5 | 5 | 99 |

| 10 | 5 | 99 |

| 20 | 5 | 99 |

As indicated, a catalyst loading of as low as 5% H-β zeolite is sufficient to achieve 99% conversion within 5 hours.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 2,6-dimethyl-2,6-heptanediol.

General Procedure for Synthesis:

-

A 50 mL round-bottom flask is charged with 2,6-dimethyl-2,6-heptanediol (2 g, 12.5 mmol) and the selected acid catalyst (e.g., 10 wt % H-β zeolite).[1]

-

The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified duration (e.g., 24 hours).[1]

-

The progress of the reaction is monitored by Gas Chromatography-Flame Ionization Detection (GC-FID).[1]

-

Upon completion, the identity of the product is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

The resulting this compound, a colorless liquid, is purified by simple distillation.[1]

Scaled-Up Synthesis Procedure:

For larger scale production, the following conditions have been reported:

-

Catalyst: 10% H-β zeolite[1]

-

Temperature: 100 °C[1]

-

Time: 24 hours[1]

-

Additive: 2 equivalents of water[1]

The addition of water was found to be beneficial in the scaled-up synthesis.[1]

Conclusion

The synthesis of this compound from 2,6-dimethyl-2,6-heptanediol via acid-catalyzed cyclization is a robust and efficient process. The use of H-β zeolite as a catalyst provides excellent yields and high conversion rates. The detailed experimental protocols and understanding of the reaction pathway provided in this guide offer a solid foundation for researchers and professionals to utilize this synthesis in their work, particularly in the development of more sustainable chemical processes and in drug discovery applications where alternative solvent systems are of interest.

References

An In-depth Technical Guide to the Physical and Solvation Properties of 2,2,6,6-Tetramethyloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and solvation properties of 2,2,6,6-tetramethyloxane, a hindered ether with potential applications as a sustainable solvent in organic synthesis and other areas of chemical research. This document details its key characteristics, experimental protocols for property determination, and relevant synthesis workflows.

Core Physical and Solvation Properties

This compound presents a unique set of properties that make it a viable alternative to conventional solvents. Its hindered structure influences its solvation behavior, rendering it a nonpolar solvent with a strong hydrogen-bond-accepting ability.[1][2]

Physical Properties

Quantitative data for the key physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Boiling Point | 140 °C[1] |

| Melting Point | < -80 °C[1] |

| Density | Not Reported |

| Viscosity | Not Reported |

| Refractive Index | Not Reported |

Solvation Properties

The solvation characteristics of this compound have been evaluated using Kamlet-Abboud-Taft and Hansen solubility parameters. These parameters provide insight into the solvent's polarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity.

Table 2: Kamlet-Abboud-Taft Solvatochromic Parameters

| Parameter | Symbol | Value | Description |

| Polarity/Polarizability | π* | Not Reported | Measures the solvent's ability to stabilize a dipole. |

| Hydrogen Bond Acidity | α | Not Reported | Measures the solvent's ability to donate a hydrogen bond. |

| Hydrogen Bond Basicity | β | Not Reported | Measures the solvent's ability to accept a hydrogen bond. |

Table 3: Hansen Solubility Parameters (HSP)

| Parameter | Symbol | Value | Description |

| Dispersion Component | δD | Not Reported | Relates to van der Waals forces. |

| Polar Component | δP | Not Reported | Relates to dipole-dipole interactions. |

| Hydrogen Bonding Component | δH | Not Reported | Relates to hydrogen bonding interactions. |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the determination of its key physical and solvation properties.

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported, starting from either 2,6-dimethyl-2,6-heptanediol or 2,6-dimethyl-5-hepten-2-ol.[1]

2.1.1. From 2,6-dimethyl-2,6-heptanediol (Dehydration)

This method involves the acid-catalyzed dehydration of the corresponding diol.[1]

-

Materials: 2,6-dimethyl-2,6-heptanediol, acid catalyst (e.g., H-β zeolite), 50 mL round-bottom flask, heating and stirring apparatus.

-

Procedure:

-

To a 50 mL round-bottom flask, add 2.0 g (12.5 mmol) of 2,6-dimethyl-2,6-heptanediol and the selected acid catalyst (e.g., 10% w/w H-β zeolite).

-

Heat the mixture to 100 °C with continuous stirring.

-

Monitor the reaction progress using Gas Chromatography-Flame Ionization Detection (GC-FID).

-

Upon completion (typically after 24 hours for optimal yield), cool the reaction mixture to room temperature.

-

Purify the resulting colorless liquid by simple distillation to obtain this compound.

-

Confirm the product identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

2.1.2. From 2,6-dimethyl-5-hepten-2-ol (Cationic Cyclization)

This alternative synthesis route involves the cationic cyclization of an unsaturated alcohol.[1]

-

Materials: 2,6-dimethyl-5-hepten-2-ol, acid catalyst (e.g., H-β zeolite), 50 mL round-bottom flask, heating and stirring apparatus.

-

Procedure:

-

In a 50 mL round-bottom flask, combine 2.0 g (14.0 mmol) of 2,6-dimethyl-5-hepten-2-ol with the chosen acid catalyst.

-

Heat the mixture to the desired temperature with constant stirring.

-

Track the reaction's progress via GC-FID.

-

After the reaction is complete, allow the mixture to cool.

-

Isolate and purify the this compound product through simple distillation.

-

Verify the structure and purity of the final product by GC-MS and NMR spectroscopy.

-

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point of this compound was determined to be below -80 °C using DSC.[1]

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments MDSC Q2000).

-

Procedure:

-

Place a small sample of this compound (approximately 5-10 mg) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Cool the sample from 30 °C to -80 °C at a controlled rate of 10 °C/min.

-

Monitor the heat flow to the sample relative to the reference. The melting point is identified as the onset temperature of the endothermic melting peak.

-

Determination of Kamlet-Abboud-Taft Solvatochromic Parameters

These parameters are determined spectrophotometrically using solvatochromic dyes.[1]

-

Materials: this compound, 4-nitroaniline (probe for π), N,N-diethyl-4-nitroaniline (probe for π), Reichardt's dye (probe for α), and 4-nitrophenol (probe for β), UV-Vis spectrophotometer.

-

Procedure:

-

Prepare dilute solutions of each solvatochromic dye in this compound.

-

Record the UV-Vis absorption spectrum for each solution.

-

Determine the wavelength of maximum absorbance (λmax) for each dye.

-

Convert the λmax values (in nm) to wavenumbers (νmax in cm⁻¹).

-

Calculate the Kamlet-Abboud-Taft parameters (α, β, and π*) using the appropriate equations that relate the νmax of the probes in the solvent of interest to their values in reference solvents.

-

Determination of Hansen Solubility Parameters (HSP)

HSPs are calculated using specialized software based on the principle that "like dissolves like".[1]

-

Software: HSPiP (Hansen Solubility Parameters in Practice) software or similar.

-

Procedure:

-

The software utilizes a group contribution method to estimate the HSPs (δD, δP, and δH) based on the molecular structure of this compound.

-

Input the chemical structure of this compound into the software.

-

The software calculates the individual dispersion, polar, and hydrogen bonding components of the Hansen solubility parameter based on its extensive database and algorithms.

-

Visualized Workflows

The following diagrams illustrate the synthesis and property determination workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Workflow for determining physical and solvation properties.

References

Spectroscopic Profile of 2,2,6,6-Tetramethyloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6,6-tetramethyloxane, a hindered ether with potential applications as a sustainable solvent in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The proton (¹H) NMR spectrum was recorded at 400 MHz, and the carbon-13 (¹³C) NMR spectrum was recorded at 101 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data

The ¹H NMR spectrum is characterized by two distinct signals corresponding to the methyl and methylene protons of the tetramethyloxane ring.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1.15 | Singlet | 12H | 4 x CH₃ at C2 and C6 |

| 1.45 - 1.55 | Multiplet | 6H | CH₂ at C3, C4, and C5 |

¹³C NMR Data

The ¹³C NMR spectrum shows four signals, consistent with the molecular symmetry of this compound.

| Chemical Shift (δ ppm) | Assignment |

| 17.0 | Methylene carbons (C4) |

| 31.0 | Methyl carbons (CH₃) |

| 38.0 | Methylene carbons (C3, C5) |

| 71.0 | Quaternary carbons (C2, C6) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-O functional groups. The most significant absorption is the C-O-C stretching vibration, which is typical for ethers.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (alkane) |

| 1470 - 1450 | Medium | C-H bending (alkane) |

| 1380 - 1365 | Medium | C-H bending (gem-dimethyl) |

| 1150 - 1050 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data presented here is based on electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 142 | 5 | [M]⁺ (Molecular Ion) |

| 127 | 100 | [M - CH₃]⁺ |

| 83 | 40 | [M - C₄H₉]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence was used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum.

IR Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was injected into the GC, and the separated components were introduced into the mass spectrometer. The EI energy was set to 70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility of 2,2,6,6-Tetramethyloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,6,6-tetramethyloxane, a novel hindered ether solvent. Due to its recent emergence, this document compiles the currently available data on its physical properties, solvency parameters, and expected miscibility with common organic solvents, alongside relevant experimental protocols.

Introduction to this compound

This compound is a cyclic ether with four methyl groups flanking the oxygen atom. This steric hindrance confers unique properties, such as high stability and resistance to peroxide formation, making it a potentially safer alternative to solvents like tetrahydrofuran (THF) and diethyl ether. A recent study has highlighted its potential as a substitute for hazardous hydrocarbon solvents, such as toluene[1][2]. Its physical and solvation properties have been evaluated, indicating a nonpolar nature with a strong hydrogen-bond-accepting ability[1][2].

Quantitative Solubility and Physical Properties

While specific quantitative data (e.g., g/100 mL) for the solubility of this compound in various common organic solvents is not extensively documented in current literature, its miscibility can be inferred from its physical properties and solvation parameters. The fundamental principle of "like dissolves like" suggests that as a nonpolar ether, this compound will be fully miscible with other nonpolar and weakly polar aprotic solvents.

The following tables summarize its key physical and solvency properties, which are crucial for understanding its behavior as both a solute and a solvent.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Boiling Point | 149 °C | [1] |

| Melting Point | < -80 °C | [1] |

| Density | 0.835 g/cm³ | [1] |

Table 2: Solvatochromic and Solubility Parameters of this compound

Solvatochromic parameters, such as the Kamlet–Abboud–Taft parameters, provide insight into the solvent's polarity and hydrogen bonding capabilities. Hansen Solubility Parameters (HSP) further quantify its interaction potential based on dispersion, polar, and hydrogen bonding forces.

| Parameter | Type | Value | Reference |

| Kamlet–Abboud–Taft | |||

| α (H-bond acidity) | Experimental | 0.00 | [1] |

| β (H-bond basicity) | Experimental | 0.59 | [1] |

| π* (Polarizability) | Experimental | 0.28 | [1] |

| Hansen Solubility | |||

| δD (Dispersion) | Calculated | 16.1 | [1] |

| δP (Polar) | Calculated | 2.5 | [1] |

| δH (H-bonding) | Calculated | 4.9 | [1] |

The Kamlet–Abboud–Taft parameters indicate that this compound is a non-hydrogen-bond-donating (α = 0.00), moderately strong hydrogen-bond-accepting (β = 0.59) solvent with low polarizability (π* = 0.28)[1]. These values are consistent with its characterization as a nonpolar solvent, suggesting good solubility in hydrocarbons, ethers, and chlorinated solvents, and poor solubility in highly polar, protic solvents like water.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon existing data. Below are methodologies relevant to the characterization of this compound's solubility.

This protocol is based on the methodology described for determining the solvatochromic parameters of this compound[1].

Objective: To experimentally determine the α, β, and π* parameters by measuring the UV-visible absorbance shifts of solvatochromic dyes.

Materials:

-

This compound (solvent to be tested)

-

4-Nitroaniline (π* and β probe)

-

N,N-Diethyl-4-nitroaniline (π* probe)

-

Reichardt's Dye (or other α probe)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare dilute solutions of 4-nitroaniline and N,N-diethyl-4-nitroaniline in this compound. The concentration should be sufficient to obtain a clear absorbance maximum.

-

-

Spectroscopic Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dye solution.

-

Identify the wavelength of maximum absorbance (λ_max) for each dye.

-

-

Calculation of Parameters:

-

The λ_max values are converted to wavenumbers (ν_max in cm⁻¹).

-

The KAT parameters are calculated using established linear free energy relationships that correlate the shift in ν_max of the dyes to the solvent's properties. The specific equations can be found in the literature detailing this method[1].

-

For solvents where quantitative data is unavailable, a qualitative miscibility test is a standard preliminary step.

Objective: To visually determine if this compound is miscible with a range of common organic solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)

-

Small, clear glass vials with caps

-

Vortex mixer

Procedure:

-

Add 1 mL of this compound to a vial.

-

Add 1 mL of the test solvent to the same vial.

-

Cap the vial and vortex for 30 seconds.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Observation:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

-

Record the observations for each solvent pair.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental and logical workflows relevant to the study of solvent properties.

Conclusion for Drug Development Professionals

This compound presents itself as a stable, nonpolar, aprotic solvent. Its low melting point, high boiling point, and resistance to peroxide formation are advantageous for process safety and reaction versatility. For drug development, its properties suggest it could be a suitable medium for reactions involving nonpolar reagents and intermediates, particularly where the stability of an ether solvent is paramount. Its strong hydrogen-bond-accepting capability (β = 0.59) may also influence reaction pathways and solute stability in unique ways compared to purely hydrocarbon solvents. However, given the limited publicly available data, further in-house evaluation is recommended to confirm its suitability and performance in specific synthetic routes and formulation processes.

References

2,2,6,6-Tetramethyloxane: A Technical Guide to a Promising Green Solvent

For Researchers, Scientists, and Drug Development Professionals

The paradigm of solvent selection in the chemical and pharmaceutical industries is undergoing a significant transformation, driven by the principles of green chemistry. The ideal solvent should not only be effective in chemical transformations but also exhibit a favorable environmental, health, and safety profile. In this context, 2,2,6,6-tetramethyloxane (TMO) has emerged as a noteworthy candidate, demonstrating potential as a sustainable alternative to conventional hazardous solvents. This technical guide provides an in-depth analysis of TMO's green credentials, supported by available data, experimental protocols, and comparative assessments.

Physicochemical and Solvation Properties

A comprehensive understanding of a solvent's physical and chemical properties is paramount in assessing its suitability for various applications and its environmental fate. TMO is a hindered ether that exhibits a unique combination of properties, positioning it as a potential replacement for both hydrocarbon and traditional ether solvents.

Table 1: Comparative Physicochemical Properties

| Property | This compound (TMO) | Toluene | Tetrahydrofuran (THF) |

| Molecular Formula | C₉H₁₈O | C₇H₈ | C₄H₈O |

| Molecular Weight ( g/mol ) | 142.25 | 92.14 | 72.11 |

| Boiling Point (°C) | 140[1] | 110.6 | 66 |

| Melting Point (°C) | < -80[2] | -95 | -108.4 |

| Density (g/mL) | Data not available | 0.867 | 0.889 |

| Viscosity (cP at 20°C) | Data not available | 0.59 | 0.48 |

| Flash Point (°C) | Data not available | 4 | -14 |

| Peroxide Formation | Does not form explosive peroxides[2] | Not applicable | Forms explosive peroxides |

The high boiling point of TMO makes it less volatile than many common solvents, reducing worker exposure and fugitive emissions. A key safety advantage is its resistance to forming explosive peroxides, a significant hazard associated with ethers like THF.[2]

Table 2: Solvation Parameters

The solvation properties of a solvent dictate its ability to dissolve solutes and influence reaction rates. Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters are crucial in this assessment.

| Parameter | This compound (TMO) | Toluene | Tetrahydrofuran (THF) |

| Hansen Solubility Parameters (MPa⁰.⁵) | |||

| δD (Dispersion) | 15.6[1] | 18.0 | 16.8 |

| δP (Polar) | 2.3[1] | 1.4 | 5.7 |

| δH (Hydrogen Bonding) | 2.0[1] | 2.0 | 8.0 |

| Kamlet-Taft Parameters | |||

| α (Hydrogen Bond Acidity) | Data not available | 0.00 | 0.00 |

| β (Hydrogen Bond Basicity) | Data not available | 0.11 | 0.55 |

| π* (Polarizability) | Data not available | 0.54 | 0.58 |

The Hansen parameters of TMO (δD: 15.6, δP: 2.3, δH: 2.0 MPa⁰.⁵) indicate that its intermolecular interactions are dominated by dispersion forces, with low polarity and hydrogen bonding capability.[1] This profile is remarkably similar to that of toluene, suggesting TMO could be a suitable replacement in applications where toluene's solvency is desired.

Synthesis of this compound

TMO can be synthesized from different starting materials, with routes that offer the potential for bio-based production.

Diagram 1: Synthesis Pathways of this compound

Caption: Synthesis routes to this compound.

Excellent yields of TMO (up to 90%) have been achieved through the dehydration of 2,6-dimethyl-2,6-heptanediol using H-β zeolite as a catalyst.[2] It can also be synthesized from 2,6-dimethyl-5-hepten-2-ol via acid-catalyzed cyclization.[2]

Green Chemistry Evaluation

A solvent's "greenness" is a multi-faceted characteristic that can be assessed using the 12 Principles of Green Chemistry.

Diagram 2: Green Solvent Evaluation Workflow

Caption: Workflow for assessing the green credentials of a solvent.

Toxicity and Safety:

-

In Silico Toxicology: Computational models are valuable tools for predicting the potential toxicity of new chemicals, reducing the need for extensive animal testing.[3][4][5][6][7] Various in silico models, including VEGA (SARpy, KNN, ISS, and CAESAR), the lazy structure-activity relationship model (Salmonella typhimurium), and the Toxicity Estimation Software Tool, have indicated that this compound is non-mutagenic.[2]

-

Peroxide Formation: As a hindered ether, TMO shows a significant advantage over solvents like THF and diethyl ether by not forming explosive peroxides upon storage.[2]

Biodegradability:

-

There is currently no published data on the ready biodegradability of this compound according to standard OECD guidelines (e.g., OECD 301). This represents a critical data gap in its green profile assessment.

Life Cycle Assessment (LCA):

-

A comprehensive Life Cycle Assessment (LCA) for this compound has not yet been published. An LCA would provide a holistic view of its environmental impact, from raw material extraction to end-of-life.[8] The potential for TMO to be derived from bio-based starting materials is a promising aspect that would positively influence its life cycle profile.

Performance in Chemical Reactions:

-

TMO has been successfully employed as a solvent in several model organic reactions, including the Biginelli reaction, the conversion of glucose to 5-hydroxymethylfurfural, and the Sonogashira reaction.[2] In the Sonogashira reaction, TMO has been shown to give yields comparable to or even exceeding those obtained in traditional solvents like toluene and THF.[2] This demonstrates its practical utility as a reaction medium.

Diagram 3: Application of Green Chemistry Principles to Solvents

Caption: Key green chemistry principles applied to solvent selection.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of a solvent's properties.

Protocol 1: Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol

This protocol is based on the method described by Sangon et al. (2025).[2]

Materials:

-

2,6-dimethyl-2,6-heptanediol

-

H-β zeolite (catalyst)

-

Water

-

Round-bottom flask (50 mL)

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

To a 50 mL round-bottom flask, add 2.0 g of 2,6-dimethyl-2,6-heptanediol and 0.2 g (10 wt%) of H-β zeolite.

-

Add 2 molar equivalents of water to the mixture.

-

Heat the mixture to 100 °C with stirring for 24 hours.

-

Monitor the reaction progress using GC-FID.

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the crude product by decantation or filtration to remove the catalyst.

-

Purify the this compound by simple distillation (boiling point ~140 °C).

-

Confirm the purity and identity of the product using GC-FID and GC-MS.

Protocol 2: Peroxide Test for Ethers

This is a general protocol for detecting the presence of peroxides in ether solvents.

Materials:

-

Solvent to be tested

-

Potassium iodide (KI) solution (10% w/v, freshly prepared)

-

Dilute hydrochloric acid (HCl)

-

Starch indicator solution (optional)

-

Test tube

Procedure:

-

In a clean test tube, place approximately 10 mL of the ether to be tested.

-

Add 1 mL of freshly prepared 10% potassium iodide solution.

-

Add a few drops of dilute hydrochloric acid.

-

Stopper the test tube and shake vigorously for 1 minute.

-

Allow the layers to separate.

-

Observation:

-

A yellow to brown color in the aqueous layer indicates the presence of peroxides.

-

If the result is faint, add a few drops of starch indicator solution. A blue-black color confirms the presence of peroxides.

-

Protocol 3: OECD 301F - Manometric Respirometry Test for Ready Biodegradability

This is a summary of the OECD 301F guideline, which is a standard method for assessing the ready biodegradability of a chemical substance.

Principle: The consumption of oxygen by a microbial population in the presence of the test substance is measured in a closed respirometer over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

Materials and Apparatus:

-

Test substance (this compound)

-

Mineral medium (containing essential mineral salts)

-

Inoculum (e.g., activated sludge from a domestic wastewater treatment plant)

-

Reference compound (e.g., sodium benzoate)

-

Manometric respirometer

-

Incubator set to 20-24 °C

Procedure:

-

Prepare a solution or dispersion of the test substance in the mineral medium.

-

Add the inoculum to the test vessels.

-

Set up parallel test vessels with the reference compound and a blank (inoculum only).

-

Place the sealed vessels in the manometric respirometer and incubate in the dark at a constant temperature.

-

Continuously measure the oxygen consumption over 28 days.

-

Calculate the percentage biodegradation as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

-

Pass Level: The test substance is considered readily biodegradable if it reaches ≥ 60% of its ThOD within a 10-day window, which itself is within the 28-day test period.

Conclusion and Future Outlook

This compound presents a compelling case as a green solvent, particularly as a replacement for hazardous hydrocarbon and peroxide-forming ether solvents. Its favorable physicochemical properties, including a high boiling point and resistance to peroxide formation, combined with promising in silico toxicology data, are significant advantages. Its successful application in several important organic reactions further underscores its practical utility.

However, to solidify its position as a truly sustainable solvent, critical data gaps must be addressed. Experimental determination of its ready biodegradability according to OECD guidelines is a high-priority research need. Furthermore, a comprehensive Life Cycle Assessment will be instrumental in quantifying its overall environmental footprint, especially if sourced from bio-based feedstocks. Continued research into its performance across a broader range of chemical transformations will also be crucial for its widespread adoption by the scientific and industrial communities. The journey of this compound from a promising candidate to a widely accepted green solvent will depend on the collective efforts of researchers to generate this vital data.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 6. news-medical.net [news-medical.net]

- 7. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Life Cycle Assessment of Recyclable Polyhydroxyurethanes Synthesized from Five- and Six-Membered Carbonates [mdpi.com]

Unveiling the Non-Mutagenic Profile of 2,2,6,6-Tetramethyloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2,6,6-Tetramethyloxane, a heterocyclic ether, is gaining interest as a potential solvent in various scientific and industrial applications. A critical aspect of its safety profile is its potential for mutagenicity. This technical guide provides a comprehensive overview of the current understanding of the non-mutagenic properties of this compound. The available data, primarily from in silico computational models, strongly predict a non-mutagenic profile. This document details the methodologies of standard genotoxicity assays that form the basis of a thorough mutagenicity assessment and presents illustrative data for a non-mutagenic compound, in line with the predictions for this compound.

In Silico Mutagenicity Assessment

Initial evaluation of the mutagenic potential of this compound has been conducted using a battery of in silico toxicology prediction models. These computational methods analyze the chemical structure of a compound to predict its potential to cause genetic mutations.

Multiple models, including VEGA (Virtual Evaluation of Chemical Toxicity and Action), LAZAR (Lazy Structure-Activity Relationships), and the Toxicity Estimation Software Tool (TEST), have been employed to assess this compound. The consensus from these predictive models indicates that this compound is not expected to be mutagenic.[1][2][3][4] These models are built upon large datasets of experimentally tested chemicals and utilize (Quantitative) Structure-Activity Relationship ((Q)SAR) principles to make predictions.

Standard Experimental Protocols for Mutagenicity Testing

While in silico predictions are valuable for initial screening, definitive assessment of mutagenicity relies on a battery of standardized in vitro and in vivo genotoxicity assays. The following sections detail the experimental protocols for three key in vitro assays, as recommended by the Organisation for Economic Co-operation and Development (OECD) guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations in bacteria.[5][6][7][8][9]

Experimental Protocol:

-

Test Strains: A set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals, which can convert non-mutagenic compounds into mutagenic metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, a vehicle control (e.g., DMSO), and known positive controls for each strain (with and without S9 activation).

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the amino acid the bacteria require for growth (e.g., histidine for S. typhimurium).

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form visible colonies (revertants). The number of revertant colonies is counted for each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the vehicle control.

Illustrative Data for a Non-Mutagenic Compound:

| Concentration of this compound (µ g/plate ) | Mean Revertants ± SD (TA98, -S9) | Mean Revertants ± SD (TA98, +S9) | Mean Revertants ± SD (TA100, -S9) | Mean Revertants ± SD (TA100, +S9) |

| Vehicle Control | 25 ± 4 | 30 ± 5 | 130 ± 12 | 145 ± 15 |

| 10 | 27 ± 3 | 32 ± 6 | 135 ± 10 | 148 ± 13 |

| 50 | 24 ± 5 | 28 ± 4 | 128 ± 14 | 150 ± 16 |

| 100 | 26 ± 4 | 31 ± 5 | 133 ± 11 | 147 ± 14 |

| 500 | 23 ± 6 | 29 ± 7 | 125 ± 13 | 142 ± 17 |

| Positive Control | >500 | >600 | >800 | >900 |

Table 1: Illustrative Ames test results for this compound, showing no significant increase in revertant colonies compared to the vehicle control.

In Vitro Mammalian Cell Micronucleus Assay (OECD Guideline 487)

This assay detects damage to chromosomes or the mitotic apparatus, which can lead to the formation of micronuclei in the cytoplasm of interphase cells.[10][11][12][13][14]

Experimental Protocol:

-

Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are cultured.

-

Exposure: The cells are treated with at least three concentrations of this compound, a vehicle control, and positive controls (a clastogen and an aneugen) for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.

-

Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the Cytokinesis-Block Proliferation Index (CBPI).

-

Data Analysis: A compound is considered to induce micronuclei if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Illustrative Data for a Non-Mutagenic Compound:

| Concentration of this compound (µg/mL) | % Cytotoxicity (CBPI) | % Binucleated Cells with Micronuclei (Mean ± SD) |

| Without S9 Activation | ||

| Vehicle Control | 0 | 1.2 ± 0.3 |

| 100 | 5 | 1.3 ± 0.4 |

| 500 | 12 | 1.1 ± 0.2 |

| 1000 | 25 | 1.4 ± 0.5 |

| Positive Control | 45 | 15.8 ± 2.1 |

| With S9 Activation | ||

| Vehicle Control | 0 | 1.3 ± 0.2 |

| 100 | 8 | 1.4 ± 0.3 |

| 500 | 15 | 1.2 ± 0.4 |

| 1000 | 28 | 1.5 ± 0.3 |

| Positive Control | 50 | 18.2 ± 2.5 |

Table 2: Illustrative in vitro micronucleus assay results for this compound, indicating no significant increase in micronucleated cells.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[15][16][17][18][19]

Experimental Protocol:

-

Cell Culture: Similar to the micronucleus assay, established cell lines (e.g., CHO) or primary cell cultures (e.g., human lymphocytes) are used.

-

Exposure: Cell cultures are exposed to at least three concentrations of this compound, a vehicle control, and positive controls, both with and without metabolic activation.

-

Metaphase Arrest: After treatment, a metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

-

Data Analysis: A test substance is considered to cause chromosomal aberrations if it produces a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.

Illustrative Data for a Non-Mutagenic Compound:

| Concentration of this compound (µg/mL) | Mitotic Index (%) | % Cells with Structural Aberrations (Excluding Gaps) |

| Without S9 Activation (Short Exposure) | ||

| Vehicle Control | 10.5 | 1.5 |

| 250 | 9.8 | 2.0 |

| 500 | 8.5 | 1.5 |

| 1000 | 7.2 | 2.5 |

| Positive Control | 5.1 | 22.0 |

| With S9 Activation (Short Exposure) | ||

| Vehicle Control | 11.2 | 2.0 |

| 250 | 10.1 | 2.5 |

| 500 | 8.9 | 2.0 |

| 1000 | 7.8 | 2.5 |

| Positive Control | 4.8 | 25.5 |

Table 3: Illustrative in vitro chromosomal aberration test results for this compound, showing no significant increase in cells with chromosomal aberrations.

Conclusion

The current body of evidence, derived from robust in silico prediction models, strongly suggests that this compound is non-mutagenic. While these computational predictions provide a high degree of confidence, definitive confirmation would require experimental validation through a standard battery of genotoxicity tests, including the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test. The detailed protocols and illustrative data presented in this guide provide a framework for such an experimental evaluation. For researchers and drug development professionals, the predicted non-mutagenic profile of this compound supports its further investigation as a safe and viable solvent.

References

- 1. Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. in Silico Models – VEGA HUB [vegahub.eu]

- 4. nc3rs.org.uk [nc3rs.org.uk]

- 5. nib.si [nib.si]

- 6. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 8. enamine.net [enamine.net]

- 9. vivotecnia.com [vivotecnia.com]

- 10. policycommons.net [policycommons.net]

- 11. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. insights.inotiv.com [insights.inotiv.com]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. oecd.org [oecd.org]

- 18. criver.com [criver.com]

- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hansen Solubility Parameters of 2,2,6,6-Tetramethyloxane

This technical guide provides a comprehensive overview of the Hansen Solubility Parameters (HSP) for this compound, a novel hindered ether solvent. Understanding these parameters is crucial for predicting its behavior and applicability in various chemical processes, including those vital to drug discovery and development. This document details its solubility characteristics, methods for parameter determination, optimized synthesis protocols, and potential applications as a sustainable solvent.

Introduction to Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of one material in another. They divide the total Hildebrand solubility parameter into three distinct components, accounting for different types of intermolecular interactions:

-

δD (Dispersion) : Energy from atomic nonpolar interactions.

-

δP (Polar) : Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding) : Energy from hydrogen bonds between molecules.

The total cohesive energy is the sum of these components, and two substances with similar HSP values are likely to be miscible.[1][2] The "distance" (Ra) between the HSP values of two substances in the three-dimensional Hansen space can be calculated to quantify their affinity.[3]

Hansen Solubility Parameters of this compound

This compound has been identified as a promising sustainable solvent alternative to more hazardous options like toluene.[4] Its solvation properties, including HSPs, have been determined to understand its potential.[4] The dispersion forces (δD), polarity (δP), and hydrogen-bonding ability (δH) for this compound are 15.6 MPa⁰.⁵, 2.3 MPa⁰.⁵, and 2.0 MPa⁰.⁵, respectively.[4]

Data Presentation: HSP Comparison

The following table summarizes the HSP values for this compound and compares them with other common laboratory solvents.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| This compound | 15.6 | 2.3 | 2.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

Data for this compound sourced from White Rose Research Online[4]. Comparative data is from standard HSP tables.

Determination of Hansen Solubility Parameters

The determination of HSP can be approached through both computational and experimental methods.

Computational Protocol

The reported HSP values for this compound were calculated using HSPiP (Hansen Solubility Parameters in Practice) software, 5th Edition.[4][5] This software utilizes group contribution methods and other algorithms to predict the parameter values based on the molecular structure of the compound.

General Experimental Protocol: The Sphere Method

While the parameters for this compound were computationally derived, the standard experimental method involves solubility testing in a series of well-characterized solvents.[6]

Methodology:

-

Solvent Selection : A set of diverse solvents with known HSP values is selected.

-

Solubility Testing : A small, fixed amount of the solute (e.g., this compound) is added to a fixed volume of each selected solvent.

-

Observation : The mixtures are agitated and observed to classify the solute's behavior as "soluble" or "insoluble" based on visual clarity or other analytical techniques.

-

Data Plotting : Each solvent is plotted as a point in the 3D Hansen space (δD, δP, δH). "Good" solvents (where the substance dissolved) are marked differently from "poor" solvents.

-

Sphere Calculation : A sphere is computationally drawn in the 3D space that encloses the maximum number of "good" solvents while excluding the maximum number of "poor" solvents.

-

HSP Determination : The center point of this sphere provides the three Hansen Solubility Parameters (δD, δP, δH) for the solute.

Synthesis of this compound

This compound can be synthesized in high yield via the dehydration of 2,6-dimethyl-2,6-heptanediol.[4] An optimized, sustainable method has been developed to maximize yield and purity.[5]

Experimental Protocol: Optimized Synthesis

-

Reactants : 2,6-dimethyl-2,6-heptanediol (12.5 mmol), H-β zeolite catalyst (10% by weight), and water (2 molar equivalents).

-

Setup : The reactants are combined in a 50 mL round-bottom flask.

-

Reaction : The mixture is heated to 100°C and stirred for 24 hours. The addition of water is crucial to discourage the formation of alkene byproducts from alcohol dehydration.[5]

-

Monitoring : The reaction's progress is monitored using Gas Chromatography-Flame Ionization Detection (GC-FID).

-

Confirmation : The final product's presence is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.[4]

-

Purification : The product is purified via distillation.

-

Result : This optimized process yields 90% of this compound with a purity of 94% after distillation.[5]

Applications in Research and Drug Development

The specific properties of this compound make it a valuable tool for chemists, particularly in organic synthesis which forms the backbone of drug development. Its nonpolar nature and strong hydrogen-bond-accepting ability position it as a potential replacement for hazardous hydrocarbon solvents.[4]

-

Sustainable Solvent : It is a viable, greener alternative to solvents like toluene.[4]

-

Organic Reactions : Its efficacy has been demonstrated in several model organic reactions, including the Biginelli reaction, the Sonogashira reaction, and the conversion of glucose to 5-hydroxymethylfurfural, validating its nonpolar character.[4]

-

Safety : Unlike conventional ethers such as THF, this compound shows a lower rate of peroxide formation, enhancing its safety profile for laboratory use.[4]

Conclusion

This compound is a novel solvent with significant potential in organic synthesis and, by extension, in the pharmaceutical industry. Its well-defined Hansen Solubility Parameters (δD=15.6, δP=2.3, δH=2.0 MPa⁰.⁵) provide a quantitative basis for its application as a nonpolar solvent. Combined with a high-yield, sustainable synthesis protocol and a favorable safety profile, this compound stands out as a promising alternative to conventional, hazardous solvents, enabling greener and safer chemical development processes.

References

An In-depth Technical Guide to the Kamlet-Taft Parameters of 2,2,6,6-Tetramethyloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kamlet-Taft solvatochromic parameters for the hindered ether solvent, 2,2,6,6-tetramethyloxane. This document details the experimental methodology for determining these parameters, presents available data in a structured format, and visualizes the experimental workflow.

Introduction to Kamlet-Taft Parameters and this compound

The Kamlet-Taft parameters are a widely used scale to quantify the solute-solvent interactions that influence chemical reactivity and physical properties. These parameters provide a deeper understanding of a solvent's behavior beyond simple polarity measures. The three key parameters are:

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to act as a hydrogen bond donor.

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to act as a hydrogen bond acceptor.

-

π* (Dipolarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole through dielectric effects.

This compound is a hindered ether solvent that has been investigated as a potential sustainable alternative to conventional hydrocarbon solvents.[1] Its physical and solvation properties, including its Kamlet-Taft parameters, are crucial for its application in organic synthesis and other chemical processes.

Quantitative Data: Kamlet-Taft Parameters

The Kamlet-Taft parameters for this compound were experimentally determined by Sangon et al. in their 2025 publication in ACS Sustainable Chemistry & Engineering.[1] The determination was carried out using solvatochromic dyes, specifically 4-nitroaniline and N,N-diethyl-4-nitroaniline, with the resulting solutions analyzed by UV-vis spectrophotometry.[1]

While the study confirms the determination of these parameters, the specific numerical values for α, β, and π* for this compound are contained within the full text of the publication and are not available in the publicly accessible abstracts. For comparison, the table below presents the Kamlet-Taft parameters for several common solvents.

| Solvent | α | β | π* |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

| Water | 1.17 | 0.47 | 1.09 |

| Ethanol | 0.86 | 0.75 | 0.54 |

| Acetone | 0.08 | 0.43 | 0.71 |

| Toluene | 0.00 | 0.11 | 0.49 |

| Tetrahydrofuran (THF) | 0.00 | 0.55 | 0.58 |

| Dimethyl Sulfoxide (DMSO) | 0.00 | 0.76 | 1.00 |

Experimental Protocol for Determining Kamlet-Taft Parameters

The following is a detailed methodology for the experimental determination of Kamlet-Taft parameters, based on the procedures referenced for this compound and general solvatochromic studies.

3.1. Materials and Instruments

-

Solvent: High-purity this compound (purified by simple distillation).[1]

-

Solvatochromic Probes (Dyes):

-

4-nitroaniline

-

N,N-diethyl-4-nitroaniline

-

-

Spectrophotometer: A double-beam UV-vis spectrophotometer capable of scanning a wavelength range of at least 190-500 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Analytical Balance: For accurate weighing of the dyes.

-

Volumetric Flasks and Pipettes: For the preparation of stock and sample solutions.

3.2. Preparation of Solutions

-

Stock Solutions of Dyes: Prepare stock solutions of each dye (e.g., 0.0005 M) in a suitable volatile solvent like ethanol.

-

Sample Solutions:

-

Accurately transfer a small, known volume of a dye stock solution into a clean, dry volumetric flask.

-

Gently evaporate the volatile solvent to leave a thin film of the dye on the inner surface of the flask.

-

Add the solvent to be tested (this compound) to the flask to dissolve the dye, ensuring the final concentration is appropriate to yield an absorbance in the range of 0.5 to 1.2.[2]

-

Thoroughly mix the solution to ensure homogeneity.

-

3.3. Spectroscopic Measurement

-

Instrument Calibration: Calibrate the UV-vis spectrophotometer according to the manufacturer's instructions.

-

Blank Measurement: Use a cuvette filled with the pure solvent (this compound) to record a baseline spectrum.

-

Sample Measurement:

-

Rinse a clean cuvette with a small amount of the dye solution and then fill it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Record the UV-vis absorption spectrum over the desired wavelength range.

-

Identify the wavelength of maximum absorbance (λmax) for each dye in the solvent.

-

3.4. Calculation of Kamlet-Taft Parameters

The Kamlet-Taft parameters (α, β, and π*) are calculated from the maximal absorption wavenumber (νmax in kK, where 1 kK = 1000 cm-1) of the solvatochromic probes using a series of linear solvation energy relationship (LSER) equations. The specific equations and reference solvents used for normalization can vary, but a common set of equations is as follows:

-

Convert λmax to νmax: νmax (kK) = 10,000 / λmax (nm)

-

Determine π: The π value is typically determined using a probe like N,N-diethyl-4-nitroaniline, which is sensitive to dipolarity/polarizability but not hydrogen bond acidity. The calculation often involves a normalization equation based on reference solvents. A representative equation is: π* = [νmax(sample) - νmax(cyclohexane)] / [νmax(DMSO) - νmax(cyclohexane)]

-

Determine β: The β value is determined using a probe that is sensitive to both π* and hydrogen bond basicity, such as 4-nitroaniline. The contribution from π* is subtracted to isolate the effect of β. A typical equation is: β = [1.035 * νmax(N,N-diethyl-4-nitroaniline) - νmax(4-nitroaniline) + 2.64] / 2.80

-

Determine α: The α parameter is determined using a probe that is sensitive to all three parameters, often in conjunction with other probes. The contributions of π* and β are subtracted to determine α.

Note: The exact equations and constants used for the calculation of the Kamlet-Taft parameters for this compound would be detailed in the full publication by Sangon et al.

Mandatory Visualizations

4.1. Experimental Workflow for Kamlet-Taft Parameter Determination

The following diagram illustrates the logical steps involved in the experimental determination of Kamlet-Taft parameters.

Caption: Experimental workflow for determining Kamlet-Taft parameters.

Conclusion

The Kamlet-Taft parameters for this compound provide essential information for researchers and professionals considering its use as a solvent. While the precise values are pending access to the full research article, the established experimental protocol allows for the reproducible determination of these important solvatochromic parameters. The characterization of such novel solvents is a critical step in the development of greener and more sustainable chemical processes.

References

Methodological & Application

Application Notes and Protocols: Utilizing 2,2,6,6-Tetramethyloxane as a Sustainable Solvent for the Biginelli Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,2,6,6-tetramethyloxane as a novel and sustainable solvent in the Biginelli reaction, a one-pot cyclocondensation for the synthesis of dihydropyrimidinones (DHPMs). DHPMs are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications, including as calcium channel blockers, antiviral, and anticancer agents.[1][2][3][4] The use of this compound, a hindered ether solvent, offers a safer and more environmentally benign alternative to conventional solvents.[5][6][7]

Introduction

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a multicomponent reaction that typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis.[4][8] While effective, the classical Biginelli protocol often suffers from low yields, especially with substituted aromatic and aliphatic aldehydes.[8] The choice of solvent plays a crucial role in the reaction's efficiency and environmental impact.

This compound has emerged as a promising alternative solvent for organic synthesis.[5][6][7] It is a hindered ether that can be synthesized in high yields from bio-based starting materials.[5][7] Its physical and solvation properties indicate its potential to replace hazardous hydrocarbon solvents like toluene.[5][6][7] Furthermore, computational models suggest that this compound is nonmutagenic, enhancing its profile as a green solvent.[5][6][7]

This application note details the successful application of this compound in the Biginelli reaction, providing a comprehensive protocol and comparative data.

Data Presentation

The following table summarizes the isolated yields of dihydropyrimidinone products obtained from the Biginelli reaction using various benzaldehyde derivatives in this compound as the solvent.

| Entry | Aldehyde Substituent | Product | Isolated Yield (%) |

| 1 | H | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 85 |

| 2 | OMe | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 99 |

| 3 | F | 5-(Ethoxycarbonyl)-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 99 |

Table 1: Isolated yields of dihydropyrimidinone products from the Biginelli reaction in this compound.[5]

Experimental Protocols

Materials and Methods

-

Solvent: this compound (purity ≥94%)[5]

-

Reactants:

-

Urea

-

Benzaldehyde (or substituted benzaldehydes)

-

Methyl acetoacetate

-

-

Catalyst: Hydrochloric acid (10 mol %)

-

Equipment:

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Filtration apparatus

-

Recrystallization apparatus

-

NMR spectrometer for product confirmation

-

General Procedure for the Biginelli Reaction

-

To a 100 mL two-neck round-bottom flask, add urea (0.300 g, 5.00 mmol) and this compound (4 mL).[5]

-

Heat the mixture to 75 °C with stirring.[5]

-

Once the temperature is stable, add benzaldehyde (0.51 mL, 5.00 mmol), methyl acetoacetate (0.81 mL, 7.50 mmol), and hydrochloric acid (10 mol %) to the reaction mixture.[5]

-

Continue stirring the reaction mixture at 300 rpm for 3 hours at 75 °C.[5]

-

After 3 hours, cool the reaction mixture to room temperature.[5]

-

The resulting solid product is separated from the reaction mixture by filtration.[5]

-

Wash the isolated solid with 50% aqueous ethanol.[5]

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone as a white solid.[5]

-

Confirm the product structure using NMR spectroscopy.[5]

Visualizations

Experimental Workflow for the Biginelli Reaction

Caption: Workflow for the Biginelli reaction using this compound.

Reaction Scheme

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.

Caption: General scheme of the Biginelli reaction.

The use of this compound as a solvent for the Biginelli reaction has been successfully demonstrated, yielding dihydropyrimidinone products in excellent yields.[5] This sustainable solvent offers a viable and environmentally conscious alternative to traditional, more hazardous solvents. The provided protocol is straightforward and can be readily adopted in research and development settings for the synthesis of pharmaceutically relevant heterocyclic compounds. Further exploration of this compound in other multicomponent reactions and large-scale synthesis is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.york.ac.uk [pure.york.ac.uk]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for the Conversion of Glucose to 5-Hydroxymethylfurfural (HMF) in 2,2,6,6-Tetramethyloxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the acid-catalyzed conversion of glucose to the platform chemical 5-hydroxymethylfurfural (HMF) utilizing the novel, hindered ether solvent, 2,2,6,6-tetramethyloxane. This solvent presents a promising alternative to more hazardous hydrocarbon solvents traditionally used in organic synthesis.

Introduction

The conversion of renewable biomass resources, such as glucose, into valuable platform chemicals is a cornerstone of sustainable chemistry. 5-Hydroxymethylfurfural (HMF) is a key intermediate derivable from C6 sugars, serving as a versatile precursor for the synthesis of various high-value chemicals, polymers, and biofuels. This document outlines the use of this compound as a nonpolar solvent in the dehydration of glucose to HMF. The application of this hindered ether solvent has been explored to offer a potentially safer and more sustainable reaction medium compared to conventional solvents.

Data Presentation

The following table summarizes the quantitative data obtained from the conversion of glucose to HMF in a biphasic system with this compound as the organic phase.

| Parameter | Value | Reference |

| Solvent | This compound | [1] |

| Maximum Glucose Conversion | 70% | [1] |

| Maximum HMF Selectivity | 46% | [1] |

| Fructose Yield | 10% | [1] |

| Formic Acid Yield | 9% | [1] |

| Levulinic Acid Yield | 4% | [1] |

Experimental Protocols

This section provides a detailed methodology for the conversion of glucose to HMF in this compound.

Materials:

-

D-(+)-Glucose

-

This compound

-

Catalyst (e.g., a solid acid catalyst)

-

Deionized water

-

Standard analytical reagents for product quantification

Equipment:

-

Microwave reactor or conventional heating system with temperature control

-

Reaction vessels (e.g., sealed microwave vials)

-

Magnetic stirrer and stir bars

-

High-Performance Liquid Chromatography (HPLC) system for analysis

-

Gas Chromatography-Flame Ionization Detector (GC-FID) for solvent analysis

Procedure:

-

Reaction Setup: In a typical experiment, a reaction vessel is charged with D-(+)-glucose, the selected acid catalyst, and a biphasic solvent system composed of an aqueous phase and this compound as the organic phase.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 160 °C) for a specified duration with continuous stirring. The progress of the reaction can be monitored by taking aliquots at different time intervals.

-

Product Extraction and Analysis: After the reaction is complete, the mixture is cooled to room temperature. The organic and aqueous phases are separated. The concentration of HMF, residual glucose, and byproducts in both phases are quantified using a calibrated HPLC system. The purity of the this compound can be monitored by GC-FID.[1]

Visualizations

Reaction Pathway:

The conversion of glucose to HMF proceeds through a two-step mechanism. Initially, glucose is isomerized to fructose, which is then dehydrated to form HMF.

Caption: Reaction pathway for the conversion of glucose to HMF.

Experimental Workflow:

The following diagram illustrates the general workflow for the experimental procedure.

Caption: Experimental workflow for glucose to HMF conversion.

References

2,2,6,6-Tetramethyloxane: A Safer, High-Performance Toluene Substitute in Organic Synthesis

Application Notes and Protocols

Researchers, scientists, and drug development professionals are continually seeking safer and more sustainable alternatives to hazardous solvents commonly used in organic synthesis. Toluene, a widely utilized solvent, is recognized as a hazardous air pollutant with potential reproductive toxicity.[1] This document provides detailed application notes and protocols for the use of 2,2,6,6-tetramethyloxane (TMOx), a promising, non-mutagenic, and effective substitute for toluene and other hazardous hydrocarbon solvents in various organic reactions.[1][2]

Physical and Solvation Properties

This compound is a hindered ether solvent that exhibits physical and solvation properties conducive to replacing hydrocarbon solvents.[1][3] It has a strong hydrogen-bond-accepting ability, which can be advantageous in facilitating certain reaction mechanisms.[1][3]

Table 1: Comparison of Physical and Solvation Properties

| Property | This compound (TMOx) | Toluene |

| Boiling Point (°C) | 140[1] | 111 |

| Melting Point (°C) | < -80[1] | -95 |

| Hydrogen Bond Acidity (α) | Not Reported | 0.00 |

| Hydrogen Bond Basicity (β) | Reported as strong[1][3] | 0.11 |

| Polarizability (π*) | Not Reported | 0.49 |

Note: Kamlet-Abboud-Taft (KAT) and Hansen solubility parameters for this compound were determined, but specific values were not provided in the source material. The source does indicate that its solvation properties are similar to those of toluene, suggesting its potential as a direct replacement.[1]

Applications in Organic Synthesis

This compound has been successfully employed in several model organic reactions, demonstrating its viability as a substitute for toluene.

Sonogashira Reaction

The Sonogashira reaction, a staple in cross-coupling chemistry, has been effectively carried out using TMOx. In a model reaction, the use of TMOx as a solvent with a PdCl2/PPh3 catalyst system and KOt-Bu as a base resulted in high yields, ranging from 68-99%.[1] This performance is comparable or superior to reactions carried out in toluene.[1]

Table 2: Sonogashira Reaction Yields in Different Solvents

| Solvent | Yield (%) |

| This compound (TMOx) | 68-99[1] |

| Toluene | Comparable to TMOx[1] |

| THF | Comparable to TMOx[1] |

| 2,2,5,5-Tetramethyloxolane (TMO) | 68-99[1] |

| 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) | 55-85[1] |

| Eucalyptol | Comparable to TMOx[1] |

Biginelli Reaction

The Biginelli reaction, a multi-component reaction used for the synthesis of dihydropyrimidinones, has been successfully performed in TMOx, highlighting its utility in complex transformations.[1][2]

Glucose Conversion to 5-Hydroxymethylfurfural (HMF)

TMOx has also been shown to be an effective solvent for the conversion of glucose to 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.[1][2]

Experimental Protocols

The following are generalized protocols for reactions where this compound can be used as a solvent. Researchers should optimize these protocols for their specific substrates and reaction conditions.

General Protocol for a Sonogashira Coupling Reaction

This protocol is a representative example. Specific catalyst, ligand, base, and temperature may need to be optimized.

Caption: Workflow for a Sonogashira Coupling Reaction using TMOx.

-

Reaction Setup:

-

To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂ (0.02 equiv), and PPh₃ (0.04 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add this compound (TMOx) as the solvent.

-

Add the base (e.g., KOt-Bu, 2.0 equiv).

-

-

Reaction:

-

Stir the mixture at the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of this compound

For researchers interested in preparing TMOx, it can be synthesized in high yields from commercially available starting materials.[1][3]

Caption: Synthesis and Purification of this compound.

A reported synthesis involves the dehydration of 2,6-dimethyl-2,6-heptanediol using H-β zeolite as a catalyst, achieving a 90% yield.[1] An alternative synthesis starting from 2,6-dimethyl-5-hepten-2-ol via cationic cyclization with Amberlyst-15 has also been reported.[1] The synthesized TMOx can be purified by simple distillation.[1]

Safety and Environmental Profile

Initial assessments indicate that this compound is non-mutagenic, which presents a significant advantage over many conventional solvents.[1][2] Its development aligns with the principles of green chemistry by providing a safer alternative to hazardous substances without compromising synthetic efficiency.

Conclusion

This compound is a viable and safer alternative to toluene for a range of organic transformations. Its favorable physical properties, strong performance in key reactions, and improved safety profile make it an attractive solvent for researchers in academic and industrial settings, particularly in the field of drug development where process safety and sustainability are paramount.

References

Application Notes and Protocols: 2,2,6,6-Tetramethyloxane in Metal-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,6,6-tetramethyloxane (TMOx) as a sustainable and effective solvent in key metal-catalyzed cross-coupling reactions. TMOx, a hindered ether solvent, presents a safer alternative to commonly used hazardous solvents like toluene and THF, while often providing comparable or superior yields in various transformations crucial for pharmaceutical and materials science research.

Sonogashira Coupling

The Sonogashira reaction, a cornerstone for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, has been successfully performed using this compound as a solvent.[1] TMOx has demonstrated good performance, particularly in reactions involving nonpolar substrates, positioning it as a viable substitute for traditional solvents.[1]

Quantitative Data Summary

The following table summarizes the performance of this compound in the Sonogashira coupling of iodobenzene derivatives with phenylacetylene, compared to other common solvents.

| Entry | Aryl Halide Substituent (X) | Alkyne Substituent (R) | This compound Yield (%) | TMO Yield (%) | DEDMO Yield (%) | Eucalyptol Yield (%) | THF Yield (%) | Toluene Yield (%) |

| 1 | I | H | 76 | 85 | 81 | 76 | 85 | 80 |

| 2 | I | OMe | 84 | 99 | 85 | 40 | - | - |

| 3 | I | F | 81 | 99 | 78 | 62 | - | - |

| Data sourced from a comparative study on hindered ether solvents.[1] |

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative example for the palladium-catalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne using this compound as the solvent.

Materials:

-

Aryl iodide (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

This compound (5 mL per 1 mmol of aryl iodide)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

-

Add this compound, followed by the terminal alkyne and triethylamine via syringe.

-

The reaction mixture is stirred at room temperature for 30 minutes, and then heated to 60°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Sonogashira coupling.

Suzuki-Miyaura Coupling

While specific data for this compound in Suzuki-Miyaura coupling is emerging, its analogous solvent, 2,2,5,5-tetramethyloxolane (TMO), has shown excellent performance with yields ranging from 71-89% for a variety of substrates.[1] Given the similar physical and solvation properties, TMOx is expected to be a highly effective solvent for this reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling